molecular formula C15H9ClN2O2 B1621666 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 669708-95-6

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No.: B1621666
CAS No.: 669708-95-6
M. Wt: 284.69 g/mol
InChI Key: FUVYVTRILLYVLA-UHFFFAOYSA-N
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Description

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H9ClN2O2. It is known for its unique structure, which includes a quinoline core substituted with a chlorine atom at the 6th position and a pyridinyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the formation of a quinoline derivative, followed by chlorination and subsequent introduction of the pyridinyl group. The final step often involves carboxylation to introduce the carboxylic acid functional group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydroquinolines, and various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. For example, it can target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby exhibiting antibacterial activity . The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroquinoline-4-carboxylic acid
  • 2-Pyridinylquinoline-4-carboxylic acid
  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

Uniqueness

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a pyridinyl group on the quinoline core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research .

Properties

IUPAC Name

6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVYVTRILLYVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396439
Record name 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669708-95-6
Record name 6-Chloro-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669708-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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